molecular formula C8H11Cl2N B090855 3-(3-Chloropropyl)pyridine hydrochloride CAS No. 17944-58-0

3-(3-Chloropropyl)pyridine hydrochloride

Cat. No.: B090855
CAS No.: 17944-58-0
M. Wt: 192.08 g/mol
InChI Key: YJASOMUREAGACI-UHFFFAOYSA-N
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Description

3-(3-Chloropropyl)pyridine hydrochloride is a chemical compound with the molecular formula C8H11Cl2N. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is used in various chemical reactions and has significant roles in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloropropyl)pyridine hydrochloride involves several steps. One common method is the reaction of 3-chloropropylamine with pyridine under acidic conditions to form the hydrochloride salt. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The process may include purification steps such as recrystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloropropyl)pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a corresponding amine derivative, while oxidation can produce pyridine N-oxide .

Scientific Research Applications

3-(3-Chloropropyl)pyridine hydrochloride is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Chloropropyl)pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloropropyl)pyridine hydrochloride
  • 3-Chloropyridine
  • 4-Chloropyridine

Uniqueness

3-(3-Chloropropyl)pyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in applications where other chloropyridine derivatives may not be as effective .

Properties

IUPAC Name

3-(3-chloropropyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN.ClH/c9-5-1-3-8-4-2-6-10-7-8;/h2,4,6-7H,1,3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJASOMUREAGACI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90170807
Record name Pyridine, 3-(3-chloropropyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17944-58-0
Record name Pyridine, 3-(3-chloropropyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017944580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC91906
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91906
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridine, 3-(3-chloropropyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-(3-Pyridyl)propyl chloride hydrochloride was prepared in quantitative yield by reacting 3-(3-pyridyl)propanol with phosphorus oxychloride in ethyl acetate at reflux temperature. The free base was generated by dissolving the hydrochloride in a 10% sodium hydroxide solution and extracting with an organic solvent (toluene or ether).
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Synthesis routes and methods II

Procedure details

Thionyl chloride (2.6 g, 22.2 mmol) was added dropwise to a solution of 3-(3-pyridyl)-1-propanol (2.0 g, 14.6 mmol) in chloroform (10 ml) at 0° C. The solution was warmed to 25° C. and stirred 20 hrs. The solution was poured over ice and extracted to ethyl acetate. The organics were combined, dried (MgSO4), and concentrated, to yield 1.68 g of 1-chloro-3-(3-pyridyl)propane hydrochloride (68%) which was used without further purification. Potassium hexamethyldisilazane (0.5 M solution in THF, 1.92 mmol) was added to a solution of (1) (0.39 g, 1.6 mmol) in DMF (5 ml) at 0° C. with potassium iodide (0.16 mmol) and 18-c-6 (0.16 mmol). This mixture was warmed to 25° C. and stirred 1 hr, after which 1-chloro-3-(3pyridyl)propane was added dropwise, and the reaction stirred 20 hrs. The solution was cooled to 0° C., and neutralized with the dropwise addition of saturated NH4Cl (5 ml). The mixture was warmed to 25° C., diluted with saturated NH4Cl, and extracted with ethyl acetate. The organics were combined, dried (MgSO4), and concentrated. The residue was purified by column chromatography (silica gel, 65:36, pentane:ethyl acetate) to yield 0.073 g of product as clear oil (13%). 1H NMR (CDCl3): δ 0.86 (t, 3H); 1.28 (2 overlapping s's, 6H); 1.71 (m, 2H); 1.98 (overlaping m's, 5H); 2.59 (t, 2H); 2.73 (m, 1H); 3.38 (m, 1H); 3.75 (m, 2H); 3.89 (m, 2H); 7.21 (m, 1H); 7.49 (m, 1H); 8.45 (m, 2H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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